Product packaging for 4-Benzyl-furan-2-carbaldehyde(Cat. No.:)

4-Benzyl-furan-2-carbaldehyde

Cat. No.: B8683144
M. Wt: 186.21 g/mol
InChI Key: KEXIUNXGSUAMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-furan-2-carbaldehyde is a versatile furan-based heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The compound features a furan ring, a privileged scaffold in drug discovery, substituted with a benzyl group and an aldehyde functionality. The aldehyde group serves as a highly reactive synthetic handle, enabling its use in the construction of diverse complex molecules through condensation reactions, such as the formation of heterocyclic compounds like oxazolones and hydrazones . Furan-containing compounds like this one are extensively researched for their broad spectrum of biological activities. The furan ring is a common motif in pharmaceuticals, exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . As a key intermediate, this compound can be utilized to develop novel therapeutic agents, leveraging the furan scaffold's ability to enhance binding affinity and improve pharmacokinetic profiles in drug candidates . Furthermore, its structural features make it a valuable precursor in materials science for synthesizing more complex heterocyclic systems . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B8683144 4-Benzyl-furan-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

4-benzylfuran-2-carbaldehyde

InChI

InChI=1S/C12H10O2/c13-8-12-7-11(9-14-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2

InChI Key

KEXIUNXGSUAMNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=COC(=C2)C=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Benzyl Furan 2 Carbaldehyde

Retrosynthetic Analysis of 4-Benzyl-furan-2-carbaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

Disconnection at the Benzyl-Furan Linkage

A primary retrosynthetic disconnection involves cleaving the C4-benzyl bond of this compound. This approach simplifies the target molecule into a benzyl (B1604629) synthon and a 4-substituted furan-2-carbaldehyde synthon. The benzyl group can be introduced via electrophilic or nucleophilic benzylation strategies. A common method involves the Friedel-Crafts-type alkylation of a suitable furan (B31954) precursor with a benzyl halide or alcohol. researchgate.netacs.org For instance, the reaction of a furan derivative with benzyl chloride in the presence of a Lewis acid catalyst like zinc triflate can furnish the desired benzyl-substituted furan. acs.org

Another strategy involves the deprotonation of a furan ring to generate a nucleophilic furan anion, which can then react with a benzyl electrophile. However, this method can suffer from poor regioselectivity with simple furans. rsc.org

Strategic Planning for Formyl Group Introduction

The introduction of the formyl group at the C2 position is a critical step. Several methods exist for the formylation of aromatic and heteroaromatic rings.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles like furan. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) or oxalyl chloride. mdpi.comarkat-usa.org The regioselectivity of the Vilsmeier-Haack reaction on substituted furans is influenced by the nature and position of the existing substituent. For a 3-substituted furan, formylation generally occurs at the C2 or C5 position.

An alternative approach is the Rieche formylation , which employs dichloromethyl methyl ether in the presence of a Lewis acid.

Direct lithiation of the furan ring at the desired position followed by quenching with a formylating agent like DMF is another viable strategy. arkat-usa.org The regioselectivity of lithiation can be controlled by the presence of directing groups or by using specific lithiating agents.

Considerations for Furan Ring Construction

Instead of functionalizing a pre-existing furan ring, the target molecule can be assembled by constructing the furan ring itself with the required substituents already in place or introduced during the cyclization process. Numerous methods for furan synthesis have been developed, often involving the cyclization of 1,4-dicarbonyl compounds or their equivalents. pnas.org

One such approach is the Paal-Knorr furan synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. The challenge then becomes the synthesis of the appropriately substituted 1,4-dicarbonyl precursor.

Modern methods offer more convergent and flexible approaches. For example, a tandem olefin cross-metathesis followed by an acid-catalyzed isomerization cascade can provide access to differentially 2,5-disubstituted furans. pnas.org Similarly, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides can yield 2,3,4-trisubstituted furans. organic-chemistry.org A modular synthesis strategy involving a trans-carboboration of propargyl alcohols allows for the programmable introduction of up to four different substituents on the furan ring. nih.govd-nb.info

Direct Functionalization Approaches to Substituted Furan-2-carbaldehydes

Direct functionalization of a furan ring that already contains one of the desired substituents is an efficient strategy.

Regioselective Benzylic Alkylation/Arylation on Furan Precursors

Starting with a suitable furan precursor, such as furan-2-carbaldehyde or a protected derivative, the benzyl group can be introduced at the C4 position. However, direct C-H functionalization of electron-rich furans can be challenging due to issues with regioselectivity, as the C5 position is often more reactive. nih.gov

Palladium-catalyzed cross-coupling reactions offer a powerful tool for regioselective C-H alkylation. For instance, direct α-alkylation of furans with alkyl iodides has been achieved using a palladium catalyst, providing a route to α-alkylfurans with good functional group tolerance. rsc.org While this method typically targets the α-position (C2 or C5), modifications to the catalytic system or the use of directing groups could potentially steer the alkylation to the C3 or C4 position. Recent studies have shown that C3-functionalization of furfural (B47365) derivatives is possible via transition-metal-catalyzed C-H activation using directing groups. nih.gov

Catalytic Formylation of Benzyl-Substituted Furans

If a 3-benzylfuran (B12918601) or a related precursor is available, the formyl group can be introduced at the C2 position. As mentioned previously, the Vilsmeier-Haack reaction is a classic and effective method for this transformation. arkat-usa.org The directing effect of the benzyl group at the 3-position would favor formylation at the adjacent C2 and C5 positions.

Another approach is the catalytic oxidation of a corresponding methyl group. For instance, if 3-benzyl-2-methylfuran were available, it could potentially be oxidized to the desired aldehyde.

The table below summarizes some of the key reactions discussed for the synthesis of substituted furans.

Reaction NameDescriptionKey ReagentsTypical Use in Synthesis of this compound
Friedel-Crafts Alkylation Electrophilic substitution to introduce an alkyl group onto an aromatic ring.Benzyl halide, Lewis acid (e.g., ZnCl₂, AlCl₃)Introduction of the benzyl group onto a furan precursor. researchgate.netacs.org
Vilsmeier-Haack Reaction Formylation of electron-rich aromatic and heteroaromatic compounds.DMF, POCl₃ or oxalyl chlorideIntroduction of the formyl group at the C2 position. mdpi.comarkat-usa.org
Paal-Knorr Furan Synthesis Cyclization of a 1,4-dicarbonyl compound to form a furan.Acid catalystConstruction of the furan ring from a suitable acyclic precursor. pnas.org
Palladium-Catalyzed Cross-Coupling Formation of carbon-carbon bonds with high regioselectivity.Palladium catalyst, organohalide, organometallic reagentIntroduction of the benzyl group via C-H activation or coupling with a halofuran. rsc.org

Cycloaddition and Annulation Strategies for Furan Ring Formation with Benzyl Moieties

Cycloaddition and annulation reactions are powerful tools for the construction of the furan nucleus, which can then be further functionalized to yield this compound.

Cycloaddition Reactions:

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions. acs.orgscribd.com An approach involves the [4+2] cycloaddition of a furan derivative with a suitable dienophile, followed by a retro-Diels-Alder reaction to release the desired substituted furan. acs.org For instance, 7-oxa/azanorbornadienes, formed from the Diels-Alder reaction of furan with electron-deficient alkynes, can undergo a subsequent 1,3-dipolar cycloaddition with benzyl azide. acs.org The resulting triazoline intermediate spontaneously decomposes via a retro-Diels-Alder reaction to furnish a β-substituted furan. acs.org

[4+3] Cycloadditions: These reactions provide a route to seven-membered rings and can be adapted for furan synthesis. The reaction of furan with an oxyallylic cation can lead to a cycloheptanoid framework, which can be further transformed. sci-hub.se

Benzyne-Furan Cycloadditions: Intramolecular cycloadditions between a benzyne (B1209423) and a furan moiety can be employed to construct complex polycyclic systems, which upon further manipulation, can lead to substituted furans. nih.gov

Annulation Strategies:

Intramolecular Annulation: Copper-catalyzed intramolecular annulation of precursors like 2-fluorophenylacetylene derivatives can lead to the formation of benzofuran (B130515) rings. beilstein-journals.org While this example leads to a benzofuran, similar strategies involving appropriately substituted acyclic precursors could be envisioned for the synthesis of this compound.

Protonic Acid-Catalyzed Annulation: A cascade reaction of conjugated enynones catalyzed by a protonic acid like sulfanilic acid can synthesize multisubstituted furans through a 1,4-sulfinate migration and subsequent annulation. acs.org

Palladium-Catalyzed Oxidative Annulation: Phenols can react with internal alkynes in the presence of a palladium catalyst to directly form benzofurans. mdpi.com Adapting this to acyclic systems could provide a pathway to polysubstituted furans.

Multi-Component Reactions Leading to Furan Carbaldehyde Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like furan carbaldehyde derivatives in a single step. researchgate.netmdpi.com

A three-component reaction involving an aldehyde, an amine, and a dialkyl acetylenedicarboxylate (B1228247) can be used to synthesize furan derivatives. mdpi.com For example, tin(II) oxide nanoparticles have been used to catalyze this reaction in ethanol (B145695) at room temperature. mdpi.com

Another MCR involves the reaction of an aldehyde, pyruvic acid, and an aromatic amine, which can lead to the formation of disubstituted furan-2(5H)-one derivatives. nih.gov While not directly yielding the target molecule, this highlights the potential of MCRs in building the core furan structure.

The reaction of cyclohexane-1,3-dione with furan-2-carbaldehyde in the presence of piperidine (B6355638) is another example of a component reaction leading to a furan derivative. tandfonline.com

Advanced Catalytic Synthesis Protocols for this compound and Analogs

Modern catalytic methods provide highly efficient and selective routes to substituted furans.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to the formation of this compound. eie.gracs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. eie.grbeilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for their efficiency in forming C-C bonds. beilstein-journals.orgorganic-chemistry.org For instance, the Suzuki-Miyaura coupling of a 4-halofuran-2-carbaldehyde with a benzylboronic acid derivative in the presence of a palladium catalyst would be a direct route to the target molecule. mdpi.com Similarly, palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles can lead to alkyl aryl ketones, which can undergo intramolecular annulation to form 2-arylbenzo[b]furans. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are also effective, particularly in annulation and coupling reactions. beilstein-journals.orgmdpi.com Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives is an efficient method for synthesizing benzo[b]furans. beilstein-journals.org A copper-mediated Meerwein reaction between a diazonium salt derived from an aniline (B41778) and furan-2-carboxaldehyde can be used to introduce an aryl group at the 5-position of the furan ring. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Furan Synthesis

Catalyst System Reactants Product Type Reference
Pd(OAc)2 / PPh3 4-Iodo-furan-2-carbaldehyde, Benzylboronic acid This compound (Hypothetical) N/A
CuI / KOH 2-Fluorophenylacetylene derivatives Benzo[b]furans beilstein-journals.org
PdCl2(CH3CN)2 ortho-Cinnamyl phenols 2-Benzyl-benzo[b]furans organic-chemistry.org

This table contains a hypothetical reaction to illustrate a potential synthetic route.

Lewis acids can catalyze a variety of reactions to form furan rings and their derivatives. acs.orgacs.orgrsc.org

Cascade Reactions: Lewis acids like Zn(OTf)₂ can catalyze cascade reactions of simple starting materials to form polysubstituted furan carboxylic acid derivatives in excellent yields. rsc.orgrsc.org

Cycloadditions: Lewis acids can promote cycloaddition reactions, such as the bicyclization of cyclopropane (B1198618) carbaldehydes with quinone derivatives, to form complex tetrahydrofurobenzofuran systems. acs.org

Condensation Reactions: Ferric chloride (FeCl₃) has been used as a Lewis acid catalyst in the condensation of furan-2-carbaldehyde, an acetoacetate (B1235776) ester, and thiourea (B124793) to produce tetrahydropyrimidine (B8763341) derivatives. nih.gov

Organocatalysis offers a metal-free alternative for the synthesis of furan derivatives, often providing high stereoselectivity. acs.orgrsc.org

[3+2] Cycloadditions: Organophosphines can catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides to produce substituted pyrroles, a strategy that could be adapted for furan synthesis. rsc.org

Domino Reactions: Organocatalysts can initiate domino reactions, such as a thia-Michael/aldol (B89426)/annulation sequence between cyanocoumarins and 2-mercaptoacetophenones, to generate complex heterocyclic systems. acs.org

Paal-Knorr Condensation: Nanoparticle-supported organocatalysts have been shown to be effective in the Paal-Knorr condensation of tetrahydro-2,5-dimethoxyfuran with various amines to form pyrroles, demonstrating the potential for furan synthesis under similar principles. rsc.org

Biomimetic and Sustainable Synthetic Pathways (if applicable to furan carbaldehydes)

The development of sustainable and biomimetic synthetic routes is a growing area of interest, with a focus on using renewable resources and environmentally benign processes. ucl.ac.uknih.govacs.org

From Biomass: Furan-2-carbaldehyde (furfural) is a key platform chemical derived from biomass. mdpi.com This renewable starting material can be converted into a variety of valuable chemicals.

Biomimetic Reactions: While direct biomimetic synthesis of this compound is not widely reported, the principles of biomimicry, such as tandem reactions and enzymatic catalysis, are being applied to the synthesis of furan derivatives. ucl.ac.uk For example, the conversion of carbohydrates into N-substituted pyrrole-2-carbaldehydes has been achieved in a one-pot reaction. researchgate.net

Sustainable Chemistry Principles: The application of green chemistry principles, such as using water as a solvent and developing one-pot cascade reactions, is crucial for the sustainable synthesis of furan compounds. ucl.ac.ukacs.org The protection of functional groups in biobased furanics is an important strategy to avoid side reactions and improve the efficiency of transformations. acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Proposed Reaction Mechanisms for Key Synthetic Steps

The formation of 4-benzyl-furan-2-carbaldehyde likely proceeds through two principal transformations: Friedel-Crafts benzylation and Vilsmeier-Haack formylation. The sequence of these steps can vary, but a common pathway involves the initial benzylation of a furan (B31954) precursor followed by formylation.

Step 1: Friedel-Crafts Benzylation of the Furan Ring

The introduction of the benzyl (B1604629) group onto the furan ring can be achieved via a Friedel-Crafts alkylation reaction. In this process, a benzyl halide (e.g., benzyl chloride) is activated by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the carbon-halogen bond, facilitating the formation of a benzyl carbocation or a highly electrophilic benzyl halide-Lewis acid complex.

The electron-rich furan ring then acts as a nucleophile, attacking the electrophilic benzyl species. This electrophilic aromatic substitution typically occurs at the C2 position due to the directing effect of the oxygen heteroatom. However, substitution at the C3 position can be achieved with appropriate starting materials or under specific conditions. A subsequent deprotonation step restores the aromaticity of the furan ring, yielding the benzylfuran intermediate.

Step 2: Vilsmeier-Haack Formylation

The formyl group is introduced onto the benzylfuran intermediate using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, which is a versatile formylating agent.

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a disubstituted formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The DMF oxygen attacks the electrophilic phosphorus atom, leading to the formation of a phosphate (B84403) ester intermediate. Subsequent elimination of the phosphate group and attack by the released chloride ion generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic Substitution and Hydrolysis: The benzylfuran intermediate, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent. This attack leads to the formation of a resonance-stabilized cationic intermediate. Aromatization is restored through the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final product, this compound.

Table 1: Proposed Mechanistic Steps for this compound Synthesis
StepDescription
1. Friedel-Crafts BenzylationActivation of a benzyl halide with a Lewis acid to form an electrophile, followed by nucleophilic attack by the furan ring and subsequent rearomatization.
2. Vilsmeier Reagent FormationReaction of DMF with POCl₃ to generate the electrophilic chloroiminium ion (Vilsmeier reagent).
3. Electrophilic FormylationAttack of the benzylfuran on the Vilsmeier reagent to form a cationic intermediate.
4. HydrolysisHydrolysis of the resulting iminium salt during workup to yield the final aldehyde product.

Identification and Characterization of Reaction Intermediates

The elucidation of the reaction pathway relies on the identification of key transient species. In the synthesis of this compound, the primary intermediates are the Vilsmeier reagent and the subsequent iminium salt formed after its reaction with the furan substrate.

The Vilsmeier Reagent (Chloroiminium Ion): This is the key electrophile in the formylation step. It is formed in situ from DMF and POCl₃. Its structure is characterized by an electrophilic carbon double-bonded to a positively charged nitrogen atom and single-bonded to a chlorine atom. The resonance stabilization of this iminium ion enhances its reactivity, allowing it to effectively formylate electron-rich aromatic systems.

Aryl Iminium Intermediate: Following the electrophilic attack of the benzylfuran on the Vilsmeier reagent, a new C-C bond is formed, resulting in a cationic intermediate where the furan ring is attached to an iminium moiety. This species is typically not isolated but is a crucial step in the pathway. The loss of a proton from the furan ring restores aromaticity and leads to a more stable iminium salt. This salt is the direct precursor to the final aldehyde, which is formed upon hydrolysis.

Characterization of these highly reactive intermediates is often challenging and typically relies on indirect methods or spectroscopic analysis under specialized conditions. Techniques such as NMR spectroscopy could potentially be used to observe the formation of the Vilsmeier reagent or the final iminium salt before hydrolysis.

Kinetic Studies of this compound Formation

While specific kinetic data for the formation of this compound are not extensively documented, insights can be drawn from studies on analogous Vilsmeier-Haack reactions involving other heterocyclic compounds like thiophenes, anilines, and pyridines.

Kinetic studies on the formylation of thiophene (B33073) derivatives show that the reaction order can depend on the reactivity of the substrate.

For less reactive substrates , the reaction often follows third-order kinetics (first-order in each of the substrate, DMF, and POCl₃). In this case, the rate-determining step is the attack of the electrophilic complex on the aromatic compound.

For highly reactive substrates , the reaction can follow second-order kinetics, where the rate is independent of the substrate concentration. This suggests that the formation of the Vilsmeier reagent itself becomes the rate-determining step.

Given that benzylfuran is an electron-rich, activated substrate, its formylation might be expected to be rapid. Studies on other activated substrates like anisole (B1667542) have shown that Vilsmeier-Haack reactions can follow both second-order and pseudo-first-order kinetics. The rate of reaction is influenced by factors such as reagent concentration, temperature, and the solvent system. For instance, the use of micellar media has been shown to dramatically accelerate the rate of Vilsmeier-Haack reactions.

Table 2: Factors Influencing Reaction Kinetics
FactorExpected Impact on Rate of Formation
Substrate ReactivityHigher electron density on the furan ring (from the benzyl group) increases nucleophilicity and accelerates the electrophilic substitution step.
Reagent ConcentrationThe rate is dependent on the concentration of the substrate, DMF, and POCl₃, potentially shifting the rate-determining step.
TemperatureHigher temperatures generally increase the reaction rate, though they may also lead to side product formation.
Solvent/CatalystThe use of catalytic systems like micelles can significantly increase the reaction rate by concentrating reagents.

Stereochemical Control and Diastereoselectivity in Benzyl-Furan Systems

The compound this compound itself is achiral and therefore does not exhibit stereoisomerism. However, the principles of stereochemical control become highly relevant in the synthesis of related benzyl-furan systems where chirality is a factor. This can arise from the use of a chiral, non-racemic starting material, a chiral catalyst, or a reaction that creates one or more new stereocenters.

The field of asymmetric synthesis has seen the development of methods to construct chiral furan-based scaffolds with high levels of stereocontrol. For example, organocatalytic asymmetric annulation reactions have been used to create furan-indole compounds possessing both axial and central chirality with excellent diastereo- and enantioselectivity. Similarly, rhodium-catalyzed enantioselective [2+2+2] cycloadditions have been developed to build fused tricyclic hydronaphthofuran scaffolds with three contiguous stereogenic centers.

In reactions involving furan derivatives, the diastereoselectivity can be influenced by the presence of existing stereocenters on substituents. For instance, in the Paternò-Büchi reaction between furan derivatives and chiral carbonyl compounds, the diastereoselectivity is explained by the relative stability of the intermediate biradicals formed during the reaction. If a chiral center is present on the benzyl group or another substituent on the furan ring, it can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This stereochemical bias can be driven by steric hindrance or electronic interactions that favor a specific transition state geometry.

Advanced Spectroscopic and Structural Characterization of 4 Benzyl Furan 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. A full assignment of 4-Benzyl-furan-2-carbaldehyde would involve a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule.

Aldehyde Proton (-CHO): A singlet, typically found in the highly deshielded region of 9-10 ppm.

Furan (B31954) Ring Protons: Two singlets or doublets in the aromatic region (likely 6.5-8.0 ppm). The proton on the carbon adjacent to the aldehyde (at position 5) would be more deshielded than the proton at position 3.

Benzyl (B1604629) Group Protons:

A singlet for the methylene (B1212753) protons (-CH₂-), typically in the range of 3.5-4.5 ppm.

A complex multiplet pattern for the five protons of the phenyl ring, appearing in the 7.0-7.5 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments.

Aldehyde Carbonyl Carbon: A highly deshielded signal, typically between 175-190 ppm.

Furan Ring Carbons: Four distinct signals in the aromatic/olefinic region (approx. 110-160 ppm). The carbon of the C-CHO group and the carbon attached to the benzyl group would be identifiable.

Benzyl Group Carbons:

A signal for the methylene carbon (-CH₂-), likely in the 30-40 ppm range.

Four signals for the phenyl ring carbons (due to symmetry), appearing between 125-140 ppm.

Hypothetical ¹H and ¹³C NMR Data Table (Note: These are estimated values for illustrative purposes and are not experimental data.)

Atom Position ¹H Chemical Shift (ppm, Multiplicity) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO) ~9.6 (s) ~178.0
Furan H-5 ~7.5 (s) ~153.0 (C-2)
Furan H-3 ~6.8 (s) ~148.0 (C-5)
Benzyl -CH₂- ~4.0 (s) ~122.0 (C-3)
Benzyl Phenyl (o,m,p) ~7.3-7.2 (m) ~138.0 (C-4)
~35.0
~137.0 (ipso)
~129.0 (ortho)
~128.5 (meta)

To confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, significant correlations would not be expected between the isolated furan protons, the aldehyde proton, and the benzyl methylene protons. However, it would reveal the coupling network within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, confirming, for example, which proton signal belongs to which furan ring position.

The aldehyde proton to the C-2 and C-3 carbons of the furan ring.

The methylene protons of the benzyl group to the C-3, C-4, and C-5 carbons of the furan ring, as well as to the ipso-carbon of the phenyl ring.

The furan protons to adjacent carbons within the furan ring.

Specific research on deuterium (B1214612) labeling for mechanistic studies involving this compound has not been reported. In a hypothetical study, deuterium could be incorporated at specific positions to trace reaction mechanisms. For instance, deuterating the aldehyde position (forming this compound-d₁) would allow chemists to follow the fate of this specific hydrogen atom in a reaction by using techniques like mass spectrometry or by observing the disappearance of its signal in the ¹H NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on the vibrations of its bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic (Furan & Phenyl)
~2920-2850 C-H Stretch Aliphatic (-CH₂-)
~2850 & ~2750 C-H Stretch (Fermi doublet) Aldehyde (-CHO)
~1700-1680 C=O Stretch Conjugated Aldehyde
~1600, ~1500 C=C Stretch Aromatic (Furan & Phenyl)
~1150-1050 C-O-C Stretch Furan Ring

The strong carbonyl (C=O) stretching frequency, being conjugated with the furan ring, would appear at a slightly lower wavenumber than a simple aliphatic aldehyde. The characteristic pair of weak bands for the aldehyde C-H stretch would also be a key diagnostic feature.

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound is available, one would expect to see strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. Raman spectroscopy could be particularly useful for studying the skeletal vibrations of the furan and phenyl rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound (C₁₂H₁₀O₂), HRMS provides the high-accuracy mass measurement required to confirm its molecular formula. The calculated exact mass of the neutral molecule is 186.0681 u. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with a theoretical m/z of 187.0754.

Electron Ionization (EI) is a harder ionization technique that provides rich fragmentation data, which is crucial for structural elucidation. The fragmentation pattern of this compound under EI conditions can be predicted based on the established fragmentation rules for aldehydes, aromatic systems, and benzyl groups. libretexts.org The molecular ion peak ([M]⁺˙) would be observed at m/z 186.0681.

Key fragmentation pathways for this compound are expected to include:

α-Cleavage at the Aldehyde: A characteristic fragmentation for aldehydes is the loss of a hydrogen radical (H•) from the formyl group, leading to a stable acylium ion ([M-H]⁺) at m/z 185.0603. Another common pathway is the loss of the entire formyl radical (•CHO), resulting in a fragment at m/z 157.0653. libretexts.orgmdpi.com

Benzylic Cleavage: The bond between the furan ring and the benzylic methylene group is susceptible to cleavage. The most prominent fragmentation related to the benzyl group is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.0548. This is a hallmark of compounds containing a benzyl moiety. The corresponding fragment, the 4-methyl-furan-2-carbaldehyde radical cation, could also lead to a fragment at m/z 109.0289 upon loss of a phenyl radical.

Furan Ring Fragmentation: The furan nucleus itself can undergo cleavage. Following the loss of the benzyl group, the resulting furan-carbaldehyde cation can undergo further fragmentation, such as the loss of carbon monoxide (CO), which is a common fragmentation pathway for furan rings. researchgate.net

The anticipated high-resolution mass spectrometry data and the proposed assignments for the major fragments of this compound are summarized in the interactive table below.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

Predicted m/z Molecular Formula Fragment Identity Description
186.0681C₁₂H₁₀O₂[M]⁺˙Molecular Ion
185.0603C₁₂H₉O₂[M-H]⁺Loss of a hydrogen radical from the aldehyde group
157.0653C₁₁H₉O[M-CHO]⁺Loss of the formyl radical
91.0548C₇H₇[C₇H₇]⁺Tropylium ion from benzylic cleavage
109.0289C₆H₅O₂[M-C₆H₅]⁺Loss of a phenyl radical

X-ray Crystallography for Solid-State Molecular Architecture (if suitable crystals are obtained)

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality, a process that can be challenging.

Should suitable crystals be obtained, X-ray crystallography would provide the definitive, three-dimensional structure of the molecule in the solid state. This powerful analytical method would yield precise atomic coordinates, from which a wealth of structural information could be derived. For furan-containing compounds, X-ray crystallography has been used to confirm molecular geometry and analyze intermolecular interactions. nih.govresearchgate.net

A crystallographic analysis of this compound would be expected to reveal:

Unambiguous Structural Confirmation: It would confirm the connectivity of the atoms, verifying the substitution pattern of the benzyl and carbaldehyde groups on the furan ring.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined. This would allow for a detailed analysis of the planarity of the furan ring and the orientation of the substituents relative to the ring. For instance, the analysis would reveal the dihedral angle between the furan ring and the phenyl ring of the benzyl group.

Conformational Details: The conformation of the relatively flexible benzyl group and the orientation of the carbaldehyde group (whether it is syn or anti with respect to the furan oxygen) would be established in the solid state.

Intermolecular Interactions: The analysis of the crystal packing would identify any significant non-covalent interactions, such as π-π stacking between the aromatic rings (furan and phenyl) or weak C-H···O hydrogen bonds involving the aldehyde and furan oxygen atoms. These interactions are crucial for understanding the supramolecular assembly of the compound in the solid state.

The table below illustrates the type of key structural parameters that would be obtained from a successful X-ray crystallographic study of this compound.

Interactive Data Table: Hypothetical X-ray Crystallography Parameters for this compound

Parameter Atoms Involved Expected Value/Information
Bond Length (Å)C=O (aldehyde)~ 1.21 Å
Bond Length (Å)C-O (furan ring)~ 1.36 - 1.37 Å researchgate.net
Bond Angle (°)O-C-C (furan ring)~ 106 - 110 °
Torsion Angle (°)C(furan)-C(furan)-C(benzyl)-C(phenyl)Defines the orientation of the benzyl group relative to the furan ring.
Dihedral Angle (°)Plane(furan) - Plane(phenyl)Describes the overall twist between the two aromatic rings.
Intermolecular Distance (Å)Centroid(phenyl) - Centroid(phenyl)Would indicate the presence and strength of π-π stacking interactions.

Theoretical and Computational Chemistry Studies of 4 Benzyl Furan 2 Carbaldehyde

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the geometric and electronic properties of molecules like 4-Benzyl-furan-2-carbaldehyde. These computational methods provide insights into the molecule's structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational frequencies of chemical compounds. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is often employed for these calculations. researchgate.net Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule.

For furan (B31954) and its derivatives, DFT calculations have been successfully used to predict optimized geometries, rotational constants, and dipole moments. researchgate.net Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to simulate infrared and Raman spectra. researchgate.netmdpi.com The calculated vibrational wavenumbers and their assignments provide a detailed understanding of the molecule's vibrational modes. researchgate.net

While DFT is a powerful tool, ab initio and semi-empirical methods also play a role in understanding the electronic properties of molecules. Ab initio methods, based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though they are computationally more demanding. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods can be used to calculate various electronic properties, including ionization potentials, electron affinities, and electronic transitions.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a key parameter that provides insights into the molecule's stability and reactivity. irjweb.com A large energy gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates a "soft" molecule with higher reactivity and lower stability. irjweb.comnih.gov This energy gap is instrumental in understanding intramolecular charge transfer and the bioactivity of a molecule. irjweb.com The distribution and energy levels of HOMO and LUMO can be visualized to understand the regions of the molecule that are most likely to participate in chemical reactions. researchgate.net

ParameterDescription
HOMOHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMOLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.

Electron Density Distribution and Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for understanding and predicting the reactive behavior of a molecule towards electrophiles and nucleophiles. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, often colored red, are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, indicate electron-deficient areas that are prone to nucleophilic attack. nih.gov For furan derivatives, the negative potential is often localized above and below the plane of the furan ring and around the oxygen atoms, highlighting these areas as potential sites for electrophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu This method allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between donor (filled) and acceptor (unfilled) orbitals. acadpubl.eu

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including identifying reaction pathways and characterizing transition states. For furan derivatives, DFT calculations have been employed to study various reaction mechanisms, such as cycloadditions and thermal decompositions. researchgate.netpku.edu.cn

By calculating the potential energy surface, researchers can map out the energetic landscape of a reaction, identifying intermediates and the energy barriers associated with each step. researchgate.net The transition state, which represents the highest energy point along the reaction coordinate, can be located and its structure optimized. The activation energy, determined from the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics. researchgate.net These computational studies offer detailed insights into how factors like substituents on the furan ring can influence reaction pathways and outcomes. acs.org

Chemical Transformations and Derivatization of 4 Benzyl Furan 2 Carbaldehyde

Reactions at the Formyl Group

The aldehyde functionality is one of the most reactive centers in the molecule, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation: The formyl group of furan-2-carbaldehyde derivatives can be oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of furoic acids, which are valuable intermediates. For instance, the oxidation of furfural (B47365) and its derivatives to furoic acid can be achieved using various oxidizing agents, including catalytic systems with water as the oxidant, which also produces hydrogen gas as a byproduct exlibrisgroup.com. This method represents a green chemistry approach to producing valuable furan-based chemicals exlibrisgroup.com.

Reduction: Conversely, the formyl group can be selectively reduced to a primary alcohol, yielding a furfuryl alcohol derivative. Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent are typically effective for this transformation, converting the aldehyde to (4-benzyl-furan-2-yl)methanol. It is important to choose mild reduction conditions, as aggressive methods can sometimes lead to the opening of the furan (B31954) ring pharmaguideline.com.

Table 1: Summary of Oxidation and Reduction Reactions

Reaction Type Reagent Example Product Functional Group Product Name Example
Oxidation Catalytic systems, H₂O Carboxylic Acid 4-Benzyl-furan-2-carboxylic acid
Reduction Sodium Borohydride (NaBH₄) Alcohol (4-Benzyl-furan-2-yl)methanol

The carbonyl carbon of the formyl group is electrophilic and readily reacts with nucleophiles, particularly amines and active methylene (B1212753) compounds, in condensation reactions.

Schiff Base Formation: Furan-2-carbaldehydes react with primary amines to form Schiff bases, or imines. This reaction typically involves the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the final imine product acgpubs.orgeijppr.com. These reactions are often catalyzed by a few drops of acid and can be driven to completion by removing the water formed . Furan-based Schiff bases are of significant interest due to their wide range of biological activities and applications as ligands in coordination chemistry nih.gov. For example, furan-2-carboxaldehyde can react with compounds like 4-nitrobenzene-1,2-diamine or propane-1,3-diamine to yield the corresponding Schiff base derivatives acgpubs.orgnih.gov.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine (B6355638) or an ammonium salt sphinxsai.comwikipedia.org. Furan-2-carbaldehyde and its derivatives are excellent substrates for the Knoevenagel condensation, reacting with compounds such as malononitrile, ethyl cyanoacetate, indan-1,3-dione, and creatinine to form a new carbon-carbon double bond sphinxsai.commdpi.comdamascusuniversity.edu.sy. These reactions provide a powerful route to synthesize α,β-unsaturated compounds, which are versatile intermediates for further synthetic transformations wikipedia.orgdamascusuniversity.edu.sy.

Table 2: Examples of Condensation Reactions with Furan-2-Carbaldehyde Derivatives

Reaction Type Reagent Catalyst Example Product Type
Schiff Base Formation Primary Amines (e.g., Sulfanilamide) Acid catalyst Imine
Knoevenagel Condensation Active Methylene Compounds (e.g., Malononitrile, Indan-1,3-dione) Piperidine, Acetic Anhydride Arylidene derivative
Erlenmeyer-Plöchl Reaction Hippuric Acid Acetic Anhydride Azlactone (Oxazolone)

Research has shown that 5-substituted furan-2-carboxaldehydes readily undergo condensation with hippuric acid in the Erlenmeyer-Plöchl reaction to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones researchgate.netnih.gov. Similarly, reactions with benzothiazolium salts yield vinyl-substituted benzothiazolium products mdpi.com.

The formyl group is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions lead to the formation of secondary alcohols. For example, the addition of a Grignard reagent like methylmagnesium bromide to 4-Benzyl-furan-2-carbaldehyde would yield 1-(4-benzyl-furan-2-yl)ethanol. The resulting alcohol can then undergo further transformations, such as oxidation to a ketone or dehydration to form an alkene.

Transformations Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its aromaticity is less than that of benzene (B151609), and it can undergo reactions that lead to ring opening chemicalbook.com.

Furan undergoes electrophilic aromatic substitution much more readily than benzene pearson.compearson.com. Substitution occurs preferentially at the C2 or C5 position, as the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at C3 or C4 chemicalbook.comstudy.com.

In this compound, the C2 position is occupied by the formyl group and the C4 position by the benzyl (B1604629) group. The remaining open positions are C3 and C5.

The formyl group is electron-withdrawing and deactivates the ring towards electrophilic attack.

The benzyl group at C4 is weakly activating.

The inherent reactivity of the furan ring strongly favors substitution at the C5 position.

Considering these factors, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position . Common electrophilic substitution reactions include nitration, halogenation, and acylation, which typically require milder conditions than those used for benzene pharmaguideline.com. For instance, nitration of furan can be achieved with a mild nitrating agent like acetyl nitrate at low temperatures pharmaguideline.com.

The furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening reactions pharmaguideline.com. Protonation of the ring can generate reactive electrophiles that initiate these processes pharmaguideline.com. Furthermore, certain oxidative or reductive conditions can also compromise the integrity of the furan ring. For example, treating furan with oxidizing agents like hydrogen peroxide can result in ring opening pharmaguideline.com. Similarly, catalytic hydrogenation aimed at reducing the furan ring to a tetrahydrofuran ring can be challenging and may lead to ring cleavage without careful selection of catalysts and conditions pharmaguideline.comgoogle.com.

Modifications of the Benzyl Moiety

The benzyl group in this compound presents a versatile platform for a variety of chemical transformations. These modifications can be broadly categorized into two main areas: reactions occurring on the aromatic phenyl ring and reactions involving the benzylic methylene bridge. Such derivatizations are crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS). The methylene group attached to the furan ring acts as a weak activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. Common EAS reactions that can be applied include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation.

Halogenation of the phenyl ring can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This reaction is expected to yield a mixture of ortho- and para-brominated products.

Table 1: Hypothetical Halogenation of this compound

ElectrophileReagents and ConditionsMajor Products
Br⁺Br₂, FeBr₃, CCl₄, 0 °C4-(4-Bromobenzyl)furan-2-carbaldehyde and 4-(2-Bromobenzyl)furan-2-carbaldehyde
Cl⁺Cl₂, AlCl₃, CH₂Cl₂, 0 °C4-(4-Chlorobenzyl)furan-2-carbaldehyde and 4-(2-Chlorobenzyl)furan-2-carbaldehyde

Nitration of the benzyl moiety can be performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the para position due to steric hindrance at the ortho positions.

Table 2: Hypothetical Nitration of this compound

ElectrophileReagents and ConditionsMajor Product
NO₂⁺HNO₃, H₂SO₄, 0-10 °C4-(4-Nitrobenzyl)furan-2-carbaldehyde

Friedel-Crafts alkylation and acylation offer methods to introduce alkyl and acyl groups, respectively, onto the phenyl ring. wikipedia.org For example, acylation with acetyl chloride (CH₃COCl) in the presence of aluminum chloride (AlCl₃) would be expected to yield the para-acetyl derivative. chemguide.co.uk

Table 3: Hypothetical Friedel-Crafts Acylation of this compound

ElectrophileReagents and ConditionsMajor Product
CH₃CO⁺CH₃COCl, AlCl₃, CS₂, 0 °C4-(4-Acetylbenzyl)furan-2-carbaldehyde

Reactions at the Benzylic Methylene Bridge

The methylene bridge (-CH₂-) connecting the furan and phenyl rings is a reactive site for various transformations, including oxidation and free-radical substitution. The stability of the resulting benzylic radical or cation intermediates facilitates these reactions. chemistry.coach

Oxidation of the benzylic methylene group can lead to the formation of a carbonyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed for this purpose. wikipedia.org This transformation would yield 4-benzoyl-furan-2-carbaldehyde, which could serve as a key intermediate for further derivatization.

Table 4: Hypothetical Oxidation of the Methylene Bridge

Oxidizing AgentReagents and ConditionsProduct
MnO₄⁻KMnO₄, H₂O, heat4-Benzoyl-furan-2-carbaldehyde
CrO₃CrO₃, H₂SO₄, acetone (Jones oxidation)4-Benzoyl-furan-2-carbaldehyde

The benzylic hydrogens are susceptible to substitution via free-radical mechanisms. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide are commonly used for the selective bromination of the benzylic position. jove.com This reaction would introduce a bromine atom at the methylene bridge, providing a handle for subsequent nucleophilic substitution reactions.

Table 5: Hypothetical Free-Radical Bromination of the Methylene Bridge

ReagentConditionsProduct
N-Bromosuccinimide (NBS)CCl₄, benzoyl peroxide, reflux4-(Bromo(phenyl)methyl)furan-2-carbaldehyde

Advanced Research Applications in Organic Synthesis and Materials Science

4-Benzyl-furan-2-carbaldehyde as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the benzyl (B1604629) group on the furan (B31954) ring, coupled with the aldehyde functionality, makes this compound a valuable intermediate in the synthesis of intricate molecular targets. The aldehyde group provides a direct handle for a multitude of classic C-C bond-forming reactions, while the furan ring can participate in various cycloadditions and ring-opening or rearrangement reactions.

Research findings have demonstrated that furan-2-carbaldehydes are indispensable starting materials for a wide array of synthetic pathways, including the production of pharmaceuticals and dyes. db-thueringen.de The presence of the 4-benzyl group introduces steric and electronic influences that can be exploited to control stereoselectivity in asymmetric synthesis or to tune the properties of the final molecule. For instance, the aldehyde can be a precursor to chalcones, which are known intermediates for various bioactive heterocyclic compounds like pyrazolines and pyramidines. jocpr.com

Below is a table detailing potential synthetic transformations where this compound could serve as a key intermediate, based on established furan chemistry.

Transformation ReactionReagents/ConditionsResulting Intermediate/Core StructurePotential Application Area
Wittig Reaction Phosphonium ylide (e.g., Ph3P=CHR)4-Benzyl-2-vinylfuran derivativePolymer synthesis, natural product synthesis
Henry Reaction Nitroalkane (e.g., R-NO2), Base1-(4-Benzyl-furan-2-yl)-2-nitroethanol derivativePharmaceutical synthesis (precursor to amino alcohols)
Grignard Reaction Organomagnesium halide (e.g., R-MgBr)(4-Benzyl-furan-2-yl)(R)methanolFine chemicals, fragrance compounds
Reductive Amination Amine (R-NH2), Reducing agent (e.g., NaBH3CN)(4-Benzyl-furan-2-yl)methanamine derivativeAgrochemicals, medicinal chemistry
Diels-Alder Reaction Dienophile (e.g., Maleic anhydride)Oxabicycloheptene adductSynthesis of substituted benzene (B151609) and arene derivatives

Contribution to the Development of Furan-Based Platform Chemicals

Furfural (B47365) (furan-2-carbaldehyde), derivable from lignocellulosic biomass, is a quintessential platform molecule in the green chemistry landscape, serving as a precursor to fuels and a variety of chemicals. mdpi.comrsc.org this compound can be viewed as a "second-generation" or functionalized platform chemical. While not directly produced from raw biomass in the same manner as furfural, its synthesis from furfural-derived precursors adds significant value by incorporating an aromatic benzyl moiety. This functionalization expands the range of potential downstream products, particularly those requiring increased aromatic character or specific steric bulk.

The development of such value-added platform chemicals is crucial for diversifying the chemical portfolio of a biorefinery. The transformation of simple furans into more complex structures like this compound allows for the creation of high-performance materials and specialty chemicals that cannot be accessed from furfural alone.

The following table outlines the progression from a primary platform chemical to a functionalized one and the corresponding expansion in potential products.

Platform ChemicalOriginKey FeaturesPotential Downstream Products
Furfural Dehydration of pentose (B10789219) sugars from biomassSimple, reactive aldehyde on a furan ringSolvents (furfuryl alcohol, THF), fuel additives, bulk chemicals (adipic acid)
This compound Synthetic modification of furan precursorsAldehyde, furan ring, benzyl groupSpecialty polymers, functional dyes, liquid crystals, pharmaceutical scaffolds

The utility of furan derivatives in optoelectronic and electronic applications is an area of active research. rsc.org The incorporation of the benzyl group can be used to modulate properties such as solubility, thermal stability, and intermolecular interactions (e.g., π-π stacking), which are critical for the performance of organic electronic materials.

Design and Synthesis of Novel Heterocyclic Architectures Utilizing the this compound Scaffold

The this compound scaffold is an excellent starting point for the construction of diverse and novel heterocyclic systems. The aldehyde group is a prime site for condensation reactions with various nucleophiles, leading to the formation of new rings fused to or substituted on the furan core. The inherent reactivity of furan-2-carbaldehydes has been leveraged to synthesize quinazolinones, chalcones, and morpholine (B109124) derivatives, among other heterocyclic structures. jocpr.comrsc.orgpensoft.net

By applying these established synthetic protocols to this compound, chemists can readily generate libraries of new compounds where the 4-benzylfuran moiety is a defining feature. These novel architectures are of significant interest in medicinal chemistry and materials science. For example, chalcones derived from substituted furan-2-carbaldehydes are precursors to a multitude of biologically active molecules. jocpr.com Similarly, reactions with aminobenzamides can yield complex quinazolinone structures. rsc.org

The table below presents several types of heterocyclic systems that can be synthesized using this compound as the foundational building block.

Reaction TypeCo-ReactantResulting Heterocyclic SystemGeneral Significance
Claisen-Schmidt Condensation Substituted acetophenone1-(Aryl)-3-(4-benzyl-furan-2-yl)prop-2-en-1-one (Chalcone)Precursors for pyrazolines, isoxazoles, and flavonoids
Gewald Reaction Active methylene (B1212753) nitrile, sulfur, amine2-Amino-3-cyano-thiophene derivativeSynthesis of thiophene-based dyes and pharmaceuticals
Hantzsch Dihydropyridine Synthesis β-Ketoester, ammoniaDihydropyridine derivativeCalcium channel blockers, cardiovascular drugs
Kindler Modification of Willgerodt Reaction Morpholine, sulfur4-[(5-(4-Benzyl)-2-furyl)carbonothioyl]morpholineThioamide synthesis, bioisosteres for amides
Multi-component Reaction 2-AminobenzamideQuinazolinone derivativeBioactive scaffolds with diverse pharmacological activities

The benzyl group in these resulting heterocyclic architectures can play a critical role in modulating biological activity or material properties. It can engage in hydrophobic or π-stacking interactions within a biological target's active site or influence the packing and morphology of organic semiconductor films. The ability to systematically synthesize these complex structures from a single, well-defined scaffold underscores the strategic importance of this compound in advanced chemical research.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Mechanistic Understanding

While dedicated literature on the direct synthesis of 4-Benzyl-furan-2-carbaldehyde is not extensively detailed, its preparation can be confidently predicted based on established synthetic methodologies for substituted furans. The most probable synthetic route involves a two-step process starting from a suitable furan (B31954) precursor.

A plausible initial step is the introduction of the benzyl (B1604629) group at the 4-position of the furan ring. This could be achieved through palladium-catalyzed cross-coupling reactions, a powerful and versatile tool in modern organic synthesis. For instance, a Negishi or Stille coupling of a 4-halofuran derivative with a benzylzinc or benzyltin reagent, respectively, would be a viable approach.

Once 4-benzylfuran is obtained, the subsequent introduction of the carbaldehyde group at the 2-position can be efficiently accomplished via the Vilsmeier-Haack reaction. This reaction, which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃), is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The mechanism of the Vilsmeier-Haack reaction is well-understood, proceeding through an electrophilic aromatic substitution pathway where the furan ring attacks the electrophilic Vilsmeier reagent to form a stable intermediate, which upon aqueous workup, yields the desired aldehyde.

The reactivity of this compound is predicted to be characteristic of aromatic aldehydes, with the furan ring and the benzyl group modulating its chemical behavior. The aldehyde functionality is expected to readily undergo a variety of transformations, including:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines.

Wittig Reaction: Reaction with phosphorus ylides would provide a straightforward route to vinyl-substituted 4-benzylfurans, which are valuable building blocks for more complex molecules. The mechanism involves the formation of an oxaphosphetane intermediate that subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide.

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol using standard reagents.

Outlook for Continued Exploration of Reactivity and Transformations

The synthetic utility of this compound is far from fully exploited, and future research should focus on a systematic investigation of its reactivity profile. A deeper understanding of how the interplay between the furan core, the benzyl substituent, and the carbaldehyde function dictates the outcome of various chemical transformations is crucial.

Key areas for future exploration include:

Condensation Reactions: A detailed study of aldol-type and Knoevenagel condensations would provide access to a wide range of α,β-unsaturated carbonyl compounds derived from this compound. These products are known to be valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Multicomponent Reactions: The use of this compound in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, could lead to the rapid assembly of complex heterocyclic scaffolds with potential biological activity.

Cycloaddition Reactions: The furan ring in this compound can act as a diene in Diels-Alder reactions, providing a pathway to intricate bicyclic structures. Investigating the stereoselectivity and regioselectivity of these cycloadditions with various dienophiles would be a fruitful area of research.

A comprehensive study of these and other transformations will not only expand the chemical space accessible from this versatile building block but also provide valuable insights into the fundamental reactivity of substituted furan systems.

Emerging Avenues in Benzyl-Furan Chemistry for Chemical Innovation

The broader field of benzyl-furan chemistry is poised for significant advancements, driven by the demand for novel molecular architectures with unique properties. The strategic incorporation of the benzyl-furan motif into larger, more complex structures is a promising avenue for chemical innovation.

Future research in this area could focus on:

Development of Novel Catalytic Systems: The design of new catalysts for the selective functionalization of the furan ring and the benzyl group would enable more efficient and sustainable synthetic routes to complex benzyl-furan derivatives. This includes the exploration of transition-metal-catalyzed C-H activation strategies.

Synthesis of Bioactive Molecules: The benzyl-furan scaffold is a privileged structure in medicinal chemistry. Future synthetic efforts could be directed towards the preparation of libraries of this compound derivatives for screening against various biological targets.

Materials Science Applications: The aromatic nature of the furan and benzyl groups suggests that polymers and other materials incorporating this moiety could exhibit interesting electronic and photophysical properties. The synthesis and characterization of such materials could lead to applications in organic electronics and sensor technology.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Benzyl-furan-2-carbaldehyde with high purity?

  • The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the benzyl group to the furan-carbaldehyde core. Optimization of reaction conditions (e.g., catalyst choice, solvent, temperature) is critical. For example, using Pd-based catalysts under inert atmospheres can improve yield . Purification via column chromatography or recrystallization ensures high purity, validated by HPLC or NMR .

Q. How should researchers handle this compound safely in the laboratory?

  • Follow SDS guidelines for aldehydes: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical assistance . Store in airtight containers away from oxidizers and light to prevent degradation .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Combine spectroscopic methods:

  • NMR (¹H/¹³C) to confirm structure and regiochemistry.
  • FT-IR for aldehyde (C=O stretch ~1700 cm⁻¹) and furan ring verification.
  • X-ray crystallography (using SHELX software ) for absolute configuration determination.
  • Mass spectrometry (ESI/GC-MS) for molecular weight validation .

Q. How does the electronic nature of the benzyl group influence the reactivity of this compound?

  • The benzyl group acts as an electron-donating substituent via conjugation, stabilizing intermediates in nucleophilic additions (e.g., Grignard reactions). This can alter reaction rates and regioselectivity compared to unsubstituted furan-carbaldehydes .

Q. What solvents and conditions are optimal for preserving this compound stability?

  • Use anhydrous aprotic solvents (e.g., DCM, THF) under nitrogen to prevent aldehyde oxidation. Avoid prolonged exposure to acidic/basic conditions, which may catalyze polymerization. Monitor degradation via TLC or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound derivatives?

  • Perform DFT calculations (e.g., Gaussian, ORCA) to simulate NMR spectra and compare with experimental data. Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography. Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing .

Q. What strategies are effective for elucidating the biological activity of this compound in in vitro assays?

  • Use structure-activity relationship (SAR) studies:

  • Modify the benzyl group (e.g., halogenation, methoxy substitution) to assess cytotoxicity or receptor binding.
  • Pair with molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., enzymes, DNA) .
  • Validate via enzyme inhibition assays or cell viability tests (e.g., MTT assay) .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Optimize crystallization via solvent vapor diffusion (e.g., ether/pentane mixtures) or slow evaporation. Use SHELXT for structure solution and SHELXL for refinement. If twinning occurs, employ TWINLAW in SHELXTL to resolve overlapping reflections .

Q. What role does this compound play in catalytic asymmetric synthesis?

  • The aldehyde group serves as an electrophilic site in organocatalytic reactions (e.g., proline-catalyzed aldol additions). The furan ring can coordinate to metal catalysts (e.g., Rh, Pd) in asymmetric hydrogenation, enhancing enantioselectivity .

Q. How can computational modeling predict the environmental fate of this compound?

  • Apply QSPR models to estimate biodegradation rates, bioaccumulation, and toxicity. Use software like EPI Suite or TEST (Toxicity Estimation Software Tool) to simulate hydrolysis, photolysis, and microbial degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.